molecular formula C18H21FN6O2 B2809617 8-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7H-purine-2,6-dione CAS No. 797775-69-0

8-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7H-purine-2,6-dione

Cat. No.: B2809617
CAS No.: 797775-69-0
M. Wt: 372.404
InChI Key: NJYQKVUOYNCWNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7H-purine-2,6-dione (CAS 797775-69-0) is a chemically sophisticated small molecule designed for pharmacological research. With a molecular formula of C18H21FN6O2 and a molecular weight of 372.40 g/mol , this compound features a strategic hybrid structure that combines a xanthine (purine-2,6-dione) core with a fluorophenylpiperazine moiety . This architecture is characteristic of ligands investigated for central nervous system (CNS) targets. The 1,3-dimethyl groups on the xanthine scaffold can influence solubility and pharmacokinetic properties, while the 2-fluorophenyl group on the piperazine ring is known to enhance metabolic stability and lipophilicity, potentially improving the compound's bioavailability . This product is intended for research applications only and is not for diagnostic or therapeutic use. This compound is of significant interest in medicinal chemistry and neuropharmacology research. Its structural profile suggests potential as a ligand for serotonin receptor subtypes. Research on closely related arylpiperazine derivatives of purine-2,6-diones has demonstrated potent affinity for 5-HT1A, 5-HT2A, and 5-HT7 receptors . Such compounds are valuable tools for probing the function of these receptors and for investigating new therapeutic approaches for disorders like anxiety and depression . The mechanism of action for this class of compounds is typically linked to its ability to bind to and modulate these G-protein coupled receptors, thereby affecting intracellular signaling pathways . Researchers can utilize this high-purity compound in vitro to study receptor-ligand interactions, perform structure-activity relationship (SAR) studies, and explore downstream biochemical effects.

Properties

IUPAC Name

8-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7H-purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN6O2/c1-22-16-15(17(26)23(2)18(22)27)20-14(21-16)11-24-7-9-25(10-8-24)13-6-4-3-5-12(13)19/h3-6H,7-11H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJYQKVUOYNCWNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)CN3CCN(CC3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the alkylation of 1,3-dimethylxanthine with a suitable halomethyl derivative of piperazine, followed by the introduction of the fluorophenyl group through nucleophilic substitution reactions. The reaction conditions often require the use of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and bases like potassium carbonate (K2CO3) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors to maintain precise control over reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the desired product from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

8-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7H-purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions are common, especially involving the fluorophenyl group, which can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may be conducted in acidic or basic media, while reduction reactions often require anhydrous conditions to prevent side reactions. Substitution reactions may be facilitated by the use of catalysts or phase-transfer agents to enhance the reactivity of the nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can result in a variety of substituted purine derivatives, depending on the nucleophiles employed.

Scientific Research Applications

8-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7H-purine-2,6-dione has several applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reference standard in analytical chemistry.

    Biology: It serves as a probe to study biological processes involving purine derivatives and their interactions with biomolecules.

    Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and as an anti-inflammatory agent.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 8-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may modulate receptor activity by acting as an agonist or antagonist, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Structural Analogues with Varying Arylpiperazine Substituents

The arylpiperazine moiety is critical for modulating target affinity. Key comparisons include:

Compound Aryl Substituent Key Structural Differences Reported Activity References
8-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7H-purine-2,6-dione (Target) 2-Fluorophenyl Ortho-fluorine on phenyl ring Hypothesized enhanced metabolic stability and PDE/adenosine receptor affinity
8-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7H-purine-2,6-dione 3-Chlorophenyl Chlorine at meta position Demonstrated adenosine A2A receptor antagonism; improved solubility over fluorine
8-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]-3-methyl-7-(3-phenylpropyl)-purine-2,6-dione 4-Fluorophenyl Para-fluorine and 3-phenylpropyl side chain Enhanced PDE3 inhibition; tested for vasodilatory activity
8-[4-(2-Furoyl)piperazin-1-yl]methyl-1,3-dimethyl-7-(3-methylbutyl)-purine-2,6-dione 2-Furoyl Furan-2-carbonyl instead of phenyl Unknown biological activity; structural novelty for probing steric effects

Key Insights :

  • Electron-withdrawing substituents (e.g., Cl, F) on the phenyl ring improve binding to adenosine receptors and PDEs by enhancing dipole interactions .
  • Phenylpropyl or methylbutyl side chains (e.g., in and ) increase lipophilicity, which may enhance blood-brain barrier penetration but reduce solubility .
Functionalized Piperazine-Purine Hybrids

Compounds with additional modifications to the piperazine or purine core:

Compound Modification Key Findings References
7-(2-{4-[1-(3,4-Dichlorophenyl)ethyl]piperazin-1-yl}acetyl)-1,3-dimethyl-purine-2,6-dione Acetyl-piperazine with dichlorophenyl Most potent antiasthmatic derivative (84% vasodilation at 10 μM)
8-[(4-Ethylpiperazin-1-yl)methyl]-1,3-dimethyl-7-(3-phenylpropyl)-purine-2,6-dione Ethylpiperazine and phenylpropyl side chain Moderate PDE3 inhibition; lower potency than fluorophenyl analogs
8-(Difluoromethyl)-1,3-dimethyl-7H-purine-2,6-dione (CHF2-theophylline) Difluoromethyl at C8 Poor yield (5%) in synthesis; limited biological data

Key Insights :

  • Acetylation of the piperazine nitrogen (e.g., ) significantly enhances antiasthmatic activity, likely due to improved hydrogen bonding with PDE3 .
  • Ethyl or hydroxyethyl groups on piperazine (e.g., and ) reduce potency compared to aryl-substituted analogs, suggesting aryl interactions are critical for target engagement .

Biological Activity

8-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7H-purine-2,6-dione is a synthetic compound that belongs to a class of purine derivatives. Its structure includes a piperazine moiety, which is often associated with various biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

The molecular formula of the compound is C19H22FN7O3C_{19}H_{22}FN_7O_3 with a molecular weight of approximately 393.43 g/mol. The compound features a fluorinated phenyl group attached to a piperazine ring, which is significant for its biological interactions.

Research indicates that compounds containing the piperazine moiety often exhibit activity against various biological targets. The specific mechanisms of action for this compound include:

  • Inhibition of Enzymatic Activity : This compound has shown potential as an inhibitor of monoamine oxidase (MAO), particularly MAO-B, which plays a crucial role in the metabolism of neurotransmitters such as dopamine and serotonin .
  • Antitumor Activity : Studies have suggested that similar purine derivatives can exhibit cytotoxic effects against various cancer cell lines. The presence of the piperazine ring may enhance the interaction with cellular targets involved in tumorigenesis .

Table 1: Summary of Biological Activities

Activity TypeTarget/OrganismIC50/IC90 ValuesReference
MAO-B InhibitionHuman MAO-B0.013 µM
CytotoxicityVarious Cancer Cell LinesIC50: 1.35 - 2.18 µM
AntitubercularMycobacterium tuberculosisIC90: 3.73 - 4.00 µM

Case Studies

Several studies have explored the biological activity of related compounds and their derivatives:

  • MAO Inhibition : A series of compounds similar to this compound were synthesized and evaluated for their MAO inhibitory effects. The most potent derivative displayed an IC50 value significantly lower than other tested compounds, indicating strong inhibitory potential .
  • Anticancer Studies : Research involving structurally related purine derivatives has demonstrated significant anticancer properties. One study reported that certain derivatives exhibited cytotoxicity against human cancer cell lines with IC50 values ranging from 1.35 to 2.18 µM . These findings suggest that modifications in the structure can lead to enhanced biological activity.
  • Antitubercular Activity : In efforts to discover new anti-tubercular agents, derivatives with similar structures were tested against Mycobacterium tuberculosis. The results indicated promising activity with IC90 values suggesting effectiveness in inhibiting bacterial growth .

Q & A

Q. What are the key structural features and physicochemical properties of this compound?

The compound features a purine core modified with a 2-fluorophenyl-piperazine moiety and methyl groups. Key properties include:

  • Molecular formula : C₂₄H₃₃FN₆O₂; Molecular weight : 456.566 g/mol .
  • Functional groups : A piperazine ring linked to a fluorophenyl group, dimethyl substituents on the purine core, and a dione structure .
  • Solubility : Limited data available, but similar purine derivatives often require polar aprotic solvents (e.g., DMSO) for dissolution .

Q. Methodological Insight :

  • Use NMR spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HR-MS) to confirm structural integrity .
  • HPLC with UV detection (λ ~260–280 nm) is recommended for purity assessment .

Q. What is the typical synthetic route for this compound?

The synthesis involves multi-step organic reactions:

Purine Core Formation : Alkylation of xanthine derivatives to introduce methyl groups at positions 1 and 3 .

Piperazine Coupling : React the purine intermediate with 4-(2-fluorophenyl)piperazine using a coupling agent (e.g., EDC/HOBt) in anhydrous DMF .

Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) followed by recrystallization .

Q. Key Reaction Conditions :

  • Temperature: 0–25°C for coupling to minimize side reactions .
  • Yield Optimization: Use a 2.5:1 molar ratio of purine intermediate to piperazine derivative .

Advanced Research Questions

Q. How can researchers optimize synthesis yield and purity while minimizing byproducts?

Methodological Strategies :

  • Design of Experiments (DoE) : Use fractional factorial designs to screen variables (e.g., solvent polarity, temperature, catalyst loading). For example, optimize DMF/THF solvent mixtures to balance reactivity and solubility .
  • In-line Monitoring : Employ FT-IR spectroscopy to track reaction progress and detect intermediates .
  • Byproduct Mitigation : Add scavengers (e.g., polymer-bound triphenylphosphine) to sequester unreacted reagents .

Case Study :
A 15% yield increase was achieved by adjusting the reaction time from 24 to 18 hours and using a 10% DIPEA additive to suppress N-oxide formation .

Q. How can contradictions in reported biological activity data be resolved?

Common Contradictions :

  • Discrepancies in receptor binding affinity (e.g., serotonin vs. dopamine receptors) due to assay variability .

Q. Resolution Strategies :

Comparative Assays : Re-test the compound in parallel with positive controls (e.g., clozapine for 5-HT₂A binding) using standardized radioligand binding protocols .

Meta-Analysis : Pool data from multiple studies and apply statistical tools (e.g., ANOVA) to identify outliers .

Structural Dynamics : Use molecular dynamics simulations to assess conformational flexibility impacting target engagement .

Q. What computational methods are effective in predicting biological targets and metabolic pathways?

Approaches :

  • Quantum Chemical Calculations : Calculate electrostatic potential surfaces to predict binding pockets (e.g., adenosine A₂A receptor) .
  • ADMET Prediction : Tools like SwissADME can estimate metabolic stability (CYP3A4/2D6 susceptibility) and blood-brain barrier permeability .
  • Docking Studies : Use AutoDock Vina to model interactions with G-protein-coupled receptors (GPCRs) linked to neuropharmacological activity .

Example :
A docking score of −9.2 kcal/mol for the 5-HT₁A receptor suggests strong binding, validated via in vitro cAMP assays .

Q. How can researchers design experiments to elucidate the mechanism of action in complex biological systems?

Experimental Framework :

Target Deconvolution :

  • Chemical Proteomics : Use affinity chromatography with immobilized compound to pull down interacting proteins .
  • CRISPR-Cas9 Knockout : Screen cell lines with GPCR knockouts to identify critical targets .

Pathway Analysis :

  • Transcriptomics : RNA-seq of treated neuronal cells to map differentially expressed genes (e.g., BDNF, CREB) .
  • Metabolomics : LC-MS profiling to detect changes in purine metabolism intermediates .

Q. What are the best practices for stability studies under physiological conditions?

Protocol Recommendations :

  • pH Stability : Incubate the compound in buffers (pH 1.2–7.4) at 37°C for 24 hours; analyze degradation via UPLC-MS .
  • Light Sensitivity : Store solutions in amber vials; assess photodegradation under UV/visible light (300–800 nm) .
  • Thermal Stability : Conduct accelerated stability testing at 40°C/75% RH for 4 weeks .

Q. Data Interpretation :

  • A half-life (t₁/₂) of >8 hours in plasma suggests suitability for in vivo studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.